1-Methyl-4-(oct-2-ene-1-sulfonyl)benzene
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Overview
Description
1-Methyl-4-(oct-2-ene-1-sulfonyl)benzene is an organic compound that features a benzene ring substituted with a methyl group and an oct-2-ene-1-sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-(oct-2-ene-1-sulfonyl)benzene typically involves the sulfonylation of 1-methyl-4-(oct-2-enyl)benzene. This can be achieved through the reaction of the starting material with sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-(oct-2-ene-1-sulfonyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
1-Methyl-4-(oct-2-ene-1-sulfonyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(oct-2-ene-1-sulfonyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with nucleophilic sites on proteins, potentially inhibiting their activity. The compound’s effects on cellular pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
1-Methyl-4-(methylsulfonyl)benzene: Similar structure but with a methylsulfonyl group instead of an oct-2-ene-1-sulfonyl group.
1-Methyl-4-(phenylsulfonyl)benzene: Features a phenylsulfonyl group, offering different chemical properties and reactivity.
Uniqueness: 1-Methyl-4-(oct-2-ene-1-sulfonyl)benzene is unique due to the presence of the oct-2-ene-1-sulfonyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
CAS No. |
90633-61-7 |
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Molecular Formula |
C15H22O2S |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
1-methyl-4-oct-2-enylsulfonylbenzene |
InChI |
InChI=1S/C15H22O2S/c1-3-4-5-6-7-8-13-18(16,17)15-11-9-14(2)10-12-15/h7-12H,3-6,13H2,1-2H3 |
InChI Key |
GXRHJTTUERIFGW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCS(=O)(=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
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